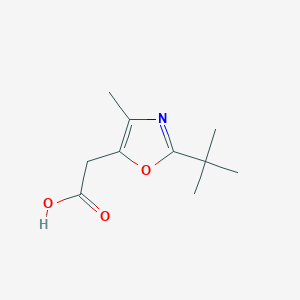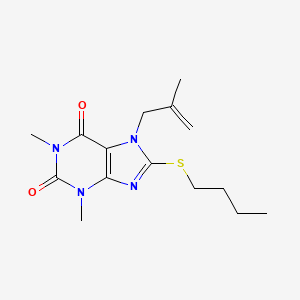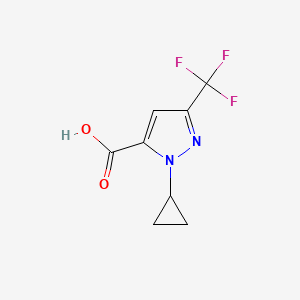
1-(5-chloro-2-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
-
Step 1: Formation of 5-chloro-2-methoxybenzoic acid
Reagents: 5-chloro-2-methoxybenzaldehyde, oxidizing agent (e.g., potassium permanganate)
Conditions: Reflux in an appropriate solvent (e.g., water or ethanol)
Product: 5-chloro-2-methoxybenzoic acid
-
Step 2: Formation of 5-chloro-2-methoxybenzoyl chloride
Reagents: 5-chloro-2-methoxybenzoic acid, thionyl chloride (SOCl₂)
Conditions: Reflux in an inert solvent (e.g., dichloromethane)
Product: 5-chloro-2-methoxybenzoyl chloride
-
Step 3: Formation of 1-(5-chloro-2-methoxybenzoyl)azetidine
Reagents: 5-chloro-2-methoxybenzoyl chloride, azetidine
Conditions: Base (e.g., triethylamine), inert solvent (e.g., dichloromethane)
Product: 1-(5-chloro-2-methoxybenzoyl)azetidine
-
Step 4: Formation of this compound
Reagents: 1-(5-chloro-2-methoxybenzoyl)azetidine, 2-methylpropanesulfonyl chloride
Conditions: Base (e.g., pyridine), inert solvent (e.g., dichloromethane)
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(5-chloro-2-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis, particularly at the ester or amide bonds, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base (e.g., sodium hydroxide) and an inert solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, in an appropriate solvent (e.g., acetone).
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride, in an appropriate solvent (e.g., tetrahydrofuran).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) in water or an aqueous solvent.
Major Products Formed
Substitution Reactions: Formation of substituted azetidine derivatives.
Oxidation Reactions: Formation of oxidized derivatives, such as sulfoxides or sulfones.
Reduction Reactions: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of corresponding acids and alcohols.
科学的研究の応用
1-(5-chloro-2-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular targets.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用機序
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
1-(5-chloro-2-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine can be compared with other similar compounds, such as:
1-(5-chloro-2-methoxybenzoyl)azetidine: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
1-(5-chloro-2-methoxybenzoyl)-3-(methylsulfonyl)azetidine: Contains a different sulfonyl group, which may influence its chemical properties and applications.
1-(5-chloro-2-methoxybenzoyl)-3-(2-methylpropanesulfonyl)pyrrolidine: Contains a five-membered ring instead of a four-membered ring, which may affect its stability and reactivity.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-10(2)9-22(19,20)12-7-17(8-12)15(18)13-6-11(16)4-5-14(13)21-3/h4-6,10,12H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXVVZNMTPEZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2927855.png)
![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)


![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)
![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)

![1-(piperidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2927868.png)
![2,4,9-trioxa-3lambda6-thiaspiro[5.5]undecane-3,3-dione](/img/structure/B2927871.png)

![2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2927873.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)
![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)
